

# The Discovery and Development of Tolnaftate: A Thiocarbamate Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**Tolnaftate**, a synthetic thiocarbamate, emerged in the 1960s as a significant topical agent for the treatment of superficial dermatophyte infections. Its discovery marked a notable advancement in antifungal therapy, offering a targeted and effective alternative to existing treatments. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and mechanism of action of **Tolnaftate**. It details the key experimental protocols that established its antifungal efficacy and presents quantitative data from seminal in vitro and in vivo studies. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug development and antifungal research.

## **Discovery and Historical Context**

**Tolnaftate** (O-2-Naphthyl N-methyl-N-(3-tolyl)thionocarbamate) was discovered in 1962 by a team of Japanese scientists led by Teruhisa Noguchi at the Nippon Soda Company.[1] The discovery was a result of a systematic investigation into naphthiomates, a class of chemical compounds, for their potential antifungal properties. At the time, the primary treatments for dermatophytosis included topical agents like undecylenic acid and the orally administered griseofulvin. While effective to an extent, there was a clear need for new, potent, and safe topical antifungal agents.



Following its discovery, **Tolnaftate** was introduced for clinical use and was recognized for its efficacy against common dermatophytes. In the United States, it was classified by the Food and Drug Administration (FDA) as a Category 1 GRASE (Generally Recognized As Safe and Effective) drug in 1965, solidifying its position in dermatological practice.[2] It became widely available as an over-the-counter (OTC) medication, most notably under the brand name Tinactin, for treating conditions such as athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).[1][3]

## **Chemical Synthesis**

The synthesis of **Tolnaftate**, as described in U.S. Patent 3,334,126, is a two-step process starting from 2-naphthol.

Experimental Protocol: Synthesis of Tolnaftate

Step 1: Synthesis of O-2-naphthyl chlorothiocarbonate

- A solution of 2-naphthol in an inert solvent (e.g., benzene, toluene) is prepared in a reaction vessel equipped with a stirrer and a cooling system.
- An equimolar amount of a base, such as pyridine or triethylamine, is added to the solution to act as a hydrogen chloride acceptor.
- The mixture is cooled, typically to a temperature between 0°C and 10°C.
- Thiophosgene (CSCl<sub>2</sub>) is added dropwise to the cooled solution while maintaining the temperature. The reaction is exothermic and requires careful control of the addition rate.
- After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure the reaction goes to completion.
- The resulting mixture, containing the precipitated salt of the base (e.g., pyridine hydrochloride), is filtered.
- The solvent is removed from the filtrate by evaporation under reduced pressure to yield the crude O-2-naphthyl chlorothiocarbonate intermediate.

Step 2: Synthesis of O-2-Naphthyl N-methyl-N-(3-tolyl)thionocarbamate (**Tolnaftate**)



- The crude O-2-naphthyl chlorothiocarbonate from Step 1 is dissolved in a suitable inert solvent.
- A solution of N-methyl-m-toluidine in the same solvent is prepared separately.
- The N-methyl-m-toluidine solution is added dropwise to the solution of the intermediate. An equimolar amount of a base (e.g., pyridine) is also added to neutralize the hydrogen chloride produced during the reaction.
- The mixture is stirred for several hours at room temperature.
- The reaction mixture is washed with water to remove the salt of the base and any unreacted starting materials.
- The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated.
- The resulting crude product is purified by recrystallization from a suitable solvent, such as
  ethanol or methanol, to yield pure **Tolnaftate** as a white crystalline powder.



Click to download full resolution via product page

## Mechanism of Action: Inhibition of Squalene Epoxidase

**Tolnaftate** exerts its antifungal effect by specifically targeting the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The primary molecular target is the enzyme squalene epoxidase.[1]



Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a multi-step process, and squalene epoxidase catalyzes a key early step: the conversion of squalene to 2,3-oxidosqualene (squalene epoxide).

**Tolnaftate** acts as a noncompetitive and reversible inhibitor of squalene epoxidase. By blocking this enzyme, **Tolnaftate** triggers a dual antifungal effect:

- Depletion of Ergosterol: The inhibition of squalene epoxidase halts the downstream production of ergosterol. The resulting ergosterol deficiency compromises the structural integrity and function of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.
- Accumulation of Squalene: The blockage of the pathway leads to the intracellular accumulation of the substrate, squalene. High concentrations of squalene are toxic to the fungal cell, disrupting membrane function and contributing to cell death.

This targeted action on a fungal-specific pathway contributes to **Tolnaftate**'s low toxicity in mammalian hosts, as the equivalent enzyme in the cholesterol biosynthesis pathway is significantly less sensitive to the drug.

// Nodes "Acetyl-CoA" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Squalene" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Squalene\_Epoxide" [label="2,3-Oxidosqualene", fillcolor="#FFFFFF", fontcolor="#202124"]; "Lanosterol" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Ergosterol" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Fungal\_Membrane" [label="Fungal Cell Membrane\n(Normal Integrity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tolnaftate" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "SE" [label="Squalene Epoxidase", shape=invhouse, fillcolor="#FFFFF", fontcolor="#202124"]; "Toxic\_Accumulation" [label="Squalene Accumulation\n(Toxic)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ergosterol\_Depletion" [label="Ergosterol Depletion", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#EA4335", fontcolor="#FFFFFF"]; "Membrane\_Disruption" [label="Disrupted Cell Membrane\n(Increased Permeability)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Fungal\_Death" [label="Fungal Cell Death", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];



// Edges "Acetyl-CoA" -> "Squalene" [label="Multiple Steps"]; "Squalene" -> "SE"; "SE" -> "Squalene\_Epoxide"; "Squalene\_Epoxide" -> "Lanosterol"; "Lanosterol" -> "Ergosterol" [label="Multiple Steps"]; "Ergosterol" -> "Fungal\_Membrane";

"Tolnaftate" -> "SE" [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];

"SE" -> "Toxic\_Accumulation" [style=dashed, arrowhead=open, color="#5F6368", label="Leads to"]; "SE" -> "Ergosterol\_Depletion" [style=dashed, arrowhead=open, color="#5F6368", label="Leads to"];

"Ergosterol\_Depletion" -> "Membrane\_Disruption"; "Toxic\_Accumulation" -> "Membrane\_Disruption"; "Membrane\_Disruption" -> "Fungal\_Death"; } caption: "Signaling pathway of **Tolnaftate**'s antifungal action."

# Preclinical Evaluation In Vitro Antifungal Activity

The antifungal spectrum of **Tolnaftate** was established through in vitro susceptibility testing against a range of pathogenic fungi. It demonstrated potent activity primarily against dermatophytes.

Data Presentation: In Vitro Susceptibility of Dermatophytes to **Tolnaftate** 



| Fungal Species              | MIC Range (μg/mL) |
|-----------------------------|-------------------|
| Trichophyton rubrum         | 0.5 - >32         |
| Trichophyton mentagrophytes | 0.5 - >32         |
| Microsporum canis           | 0.5 - >32         |
| Epidermophyton floccosum    | 0.5 - >32         |

Note: Data from a study showing a general MIC range for various dermatophyte isolates.[4] Tolnaftate is noted to be one of the most active topical agents against these species, though specific MIC<sub>50</sub> and MIC<sub>90</sub> values are not consistently reported in publicly available literature.

Experimental Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M38-A Guidelines)

// Nodes "Start" [label="Fungal Isolate\n(e.g., T. rubrum)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Culture" [label="Culture on Agar\n(e.g., PDA) for 7-15 days", fillcolor="#FFFFFF", fontcolor="#202124"]; "Harvest" [label="Harvest Conidia\nusing sterile saline", fillcolor="#FFFFFF", fontcolor="#202124"]; "Adjust" [label="Adjust Inoculum Density\n(Spectrophotometer)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Prepare\_Drug" [label="Prepare Serial Dilutions\nof Tolnaftate in DMSO", fillcolor="#FFFFFF", fontcolor="#202124"]; "Add\_to\_Plate" [label="Add Drug Dilutions\nto 96-Well Microplate", fillcolor="#FFFFFF", fontcolor="#202124"]; "Inoculate" [label="Inoculate Wells\nwith Fungal Suspension", fillcolor="#FFFFFF", fontcolor="#202124"]; "Incubate" [label="Incubate at 28-35°C\nfor 4-7 days", fillcolor="#FFFFFF", fontcolor="#202124"]; "Read" [label="Read MIC\n(Lowest concentration with\n~80% growth inhibition)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="MIC Value Determined", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFF"];

// Edges "Start" -> "Culture"; "Culture" -> "Harvest"; "Harvest" -> "Adjust"; "Prepare\_Drug" -> "Add\_to\_Plate"; "Add\_to\_Plate" -> "Inoculate"; "Adjust" -> "Inoculate"; "Inocu



"Incubate" -> "Read"; "Read" -> "End"; } caption: "Experimental workflow for determining Minimum Inhibitory Concentration (MIC)."

- Inoculum Preparation: Dermatophyte isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at 28-30°C for 7 to 15 days to encourage sporulation. Conidia are harvested by flooding the agar surface with sterile saline containing a surfactant (e.g., Tween 80) and gently scraping the surface. The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle. The upper suspension of conidia is collected and the inoculum density is adjusted using a spectrophotometer to a specified transmittance, which is then diluted to achieve the final target concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).
- Antifungal Agent Preparation: A stock solution of **Tolnaftate** is prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then prepared in the test medium (e.g., RPMI-1640) in a 96-well microdilution plate.
- Inoculation and Incubation: Each well of the microdilution plate is inoculated with the
  prepared fungal suspension. Growth control (no drug) and sterility control (no inoculum)
  wells are included. The plates are incubated at 28-35°C for 4 to 7 days, or until sufficient
  growth is observed in the control wells.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined visually or spectrophotometrically as the lowest concentration of **Tolnaftate** that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.

## **In Vivo Efficacy**

The guinea pig model of dermatophytosis (tinea pedis) has been a standard for evaluating the in vivo efficacy of topical antifungal agents.

Experimental Protocol: Guinea Pig Model of Tinea Pedis

- Animal Model: Hartley strain guinea pigs are used. The plantar surface of the hind paws is used as the infection site.
- Inoculum Preparation: A virulent strain of Trichophyton mentagrophytes is cultured on agar. A conidial suspension is prepared and adjusted to a high concentration (e.g., 1 x 10<sup>7</sup> cells/mL).



- Infection: The plantar skin of the guinea pigs is gently abraded. A small volume of the fungal inoculum is applied to the abraded site. The site is then occluded with a bandage for several days to establish the infection.
- Treatment: After a defined period (e.g., 7-10 days) to allow for the full development of the infection (characterized by erythema, scaling, and inflammation), the animals are randomly assigned to treatment groups. The test article (e.g., 1% or 2% **Tolnaftate** formulation) and a vehicle control are applied topically to the infected area once or twice daily for a period of 2 to 4 weeks.[5][6]
- Evaluation: The primary endpoint is the mycological cure rate. At the end of the treatment period, skin samples from the infected site are excised. The tissue is homogenized and cultured on a selective agar medium. The therapeutic efficacy is evaluated based on the number of colony-forming units (CFUs) recovered from the tissue of treated animals compared to the untreated control group. A significant reduction in fungal burden indicates efficacy.[6]

## **Clinical Development and Efficacy**

Early clinical trials demonstrated the effectiveness and safety of topical **Tolnaftate** for the treatment of common dermatophytoses.

Data Presentation: Efficacy of 1% Tolnaftate Cream in Early Clinical Trials

| Infection Type                | Treatment Group                              | Placebo Group                              | Study Duration |
|-------------------------------|----------------------------------------------|--------------------------------------------|----------------|
| Tinea pedis, cruris, corporis | 82.7% (24/29) Cleared or Greatly Improved[4] | 22.2% (2/9) Cleared or Greatly Improved[4] | 3 weeks        |
| Tinea pedis                   | >80% Cure Rate[7]                            | Not specified                              | 4 weeks        |
| Tinea pedis, cruris, corporis | Significant symptom reduction vs. placebo[8] | -                                          | Not specified  |

Table summarizes results from separate clinical studies.



These studies established that a 1% **Tolnaftate** cream, applied twice daily, was statistically superior to placebo in achieving both clinical and mycological cure. The treatment was well-tolerated, with minimal side effects, typically limited to mild local irritation.[4]

### Conclusion

The discovery of **Tolnaftate** in the 1960s was a pivotal moment in the history of antifungal therapy. Its novel mechanism of action, targeting squalene epoxidase, provided a highly selective and effective means of combating dermatophyte infections. Through rigorous in vitro and in vivo testing, its potent fungicidal activity was established, leading to its rapid adoption in clinical practice. For decades, **Tolnaftate** has remained a reliable and accessible over-the-counter treatment for superficial fungal infections, underscoring the success of its targeted drug development. This guide has provided a technical overview of its journey from laboratory synthesis to clinical application, offering valuable insights for the ongoing development of new antifungal agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tolnaftate Wikipedia [en.wikipedia.org]
- 2. TOLNAFTATE, A POTENT TOPICAL ANTIFUNGAL AGENT PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolnaftate | C19H17NOS | CID 5510 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Tolnaftate Monograph for Professionals Drugs.com [drugs.com]



To cite this document: BenchChem. [The Discovery and Development of Tolnaftate: A
 Thiocarbamate Antifungal Agent]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1682400#discovery-and-history-of-tolnaftate-as-an-antifungal-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com